molecular formula C17H15BrN4O B6475923 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline CAS No. 2640970-50-7

6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline

Cat. No.: B6475923
CAS No.: 2640970-50-7
M. Wt: 371.2 g/mol
InChI Key: SVTPXVXFTKTVOC-UHFFFAOYSA-N
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Description

6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a bromine atom and an azetidine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline typically involves multiple steps, including the formation of the quinazoline core, bromination, and the introduction of the azetidine and pyridine groups. One common method involves the following steps:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through a series of reactions including cyclization and oxidation.

    Bromination: The quinazoline core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Introduction of Azetidine and Pyridine Groups: The azetidine ring and pyridine moiety are introduced through nucleophilic substitution reactions, often involving the use of protecting groups and subsequent deprotection steps to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline core and the azetidine ring.

    Coupling Reactions: The pyridine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a kinase enzyme, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline
  • 6-fluoro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline
  • 6-iodo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline

Uniqueness

6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the quinazoline core with the azetidine and pyridine groups provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

6-bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-14-3-4-16-13(6-14)7-20-17(21-16)22-9-12(10-22)11-23-15-2-1-5-19-8-15/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTPXVXFTKTVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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